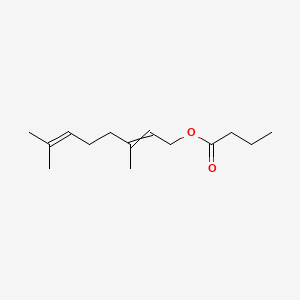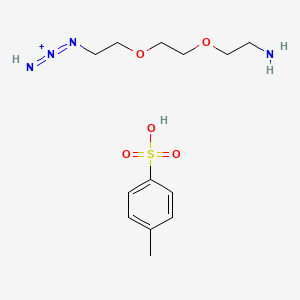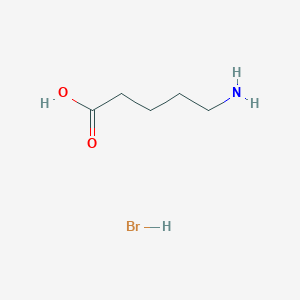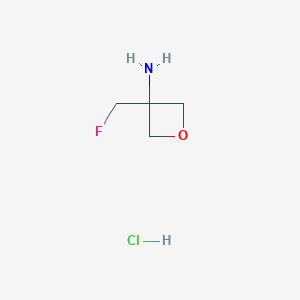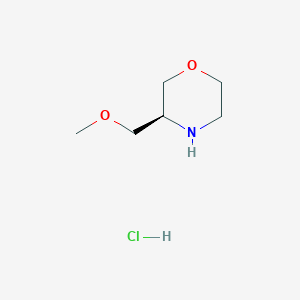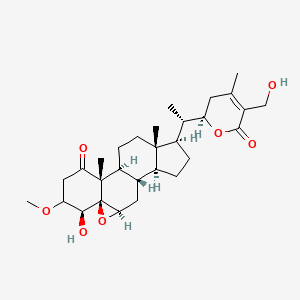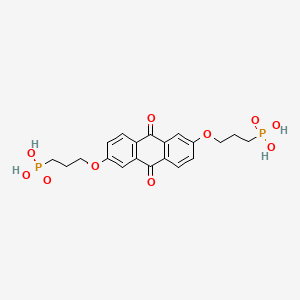
2,6-Dppeaq
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,6-Dppeaq involves several steps, starting with the preparation of the anthraquinone core, followed by the introduction of phosphonate groups. The synthetic route typically includes the following steps:
Formation of the Anthraquinone Core: This involves the oxidation of anthracene to form anthraquinone.
Functionalization with Phosphonate Groups: The anthraquinone core is then functionalized with phosphonate groups through a series of reactions involving intermediates such as bis(oxy)propane derivatives
Industrial production methods for this compound are designed to ensure high purity and yield, often involving optimized reaction conditions and purification steps to achieve the desired product quality .
Análisis De Reacciones Químicas
2,6-Dppeaq undergoes various chemical reactions, including:
Oxidation and Reduction: As a redox-active compound, this compound can participate in oxidation-reduction reactions, making it suitable for use in redox flow batteries.
Substitution Reactions: The phosphonate groups can undergo substitution reactions under specific conditions, allowing for further functionalization of the compound.
The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
2,6-Dppeaq has a wide range of scientific research applications, including:
Energy Storage: Its primary application is in redox flow batteries, where it serves as a redox-active material in the negative potential electrolyte. .
Coordination Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Catalysis: It can act as a catalyst or a catalytic precursor in organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 2,6-Dppeaq in redox flow batteries involves its ability to undergo reversible oxidation and reduction reactions. The compound’s phosphonate groups enhance its solubility and stability in aqueous solutions, allowing it to maintain high performance over extended cycling periods. The molecular targets and pathways involved include the interaction of this compound with the electrolyte and the redox-active sites within the battery system .
Comparación Con Compuestos Similares
2,6-Dppeaq can be compared with other similar compounds such as:
2,6-Dihydroxyanthraquinone (2,6-DHAQ): Another anthraquinone derivative used in redox flow batteries, but with different functional groups that affect its solubility and stability.
2,6-Dibutyrate Anthraquinone (2,6-DBEAQ): Similar in structure but with carboxylate groups instead of phosphonate groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its phosphonate functional groups, which provide superior stability and solubility in aqueous solutions compared to its analogs .
Propiedades
IUPAC Name |
3-[9,10-dioxo-6-(3-phosphonopropoxy)anthracen-2-yl]oxypropylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O10P2/c21-19-16-6-4-14(30-8-2-10-32(26,27)28)12-18(16)20(22)15-5-3-13(11-17(15)19)29-7-1-9-31(23,24)25/h3-6,11-12H,1-2,7-10H2,(H2,23,24,25)(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTRXLVGBSQAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCP(=O)(O)O)C(=O)C3=C(C2=O)C=C(C=C3)OCCCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2370885-23-5 |
Source


|
| Record name | 2,6-DPPEAQ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
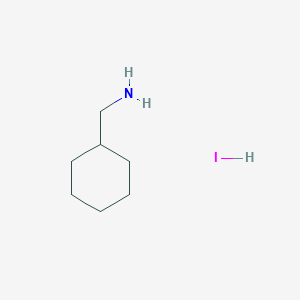
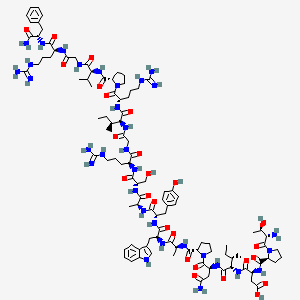
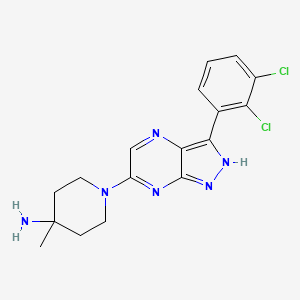
![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)

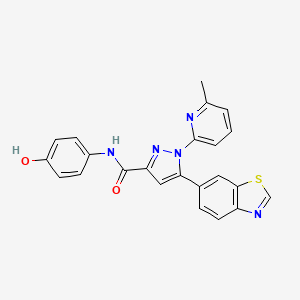
![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)
